n,n-Dibenzylformamide
Overview
Description
Synthesis Analysis
The synthesis of N,N-Dibenzylformamide involves the treatment of dibenzylformamide with cyclohexylmagnesium bromide in the presence of titanium-based catalysts. This process yields mono- and disubstituted as well as bicyclic dialkylcyclopropylamines. Notably, high yields of up to 90% have been achieved in most cases, demonstrating the efficiency of this synthetic approach. These compounds are interesting templates for the combinatorial syntheses of libraries of small molecules with a well-defined distance between two nitrogen atoms (Meijere et al., 2002).
Molecular Structure Analysis
The molecular structure of N,N-Dibenzylformamide has been elucidated through various spectroscopic and analytical techniques. Electron diffraction studies of gaseous N,N-Dimethylformamide, a related compound, provide insight into the bond lengths and angles that can be correlated to N,N-Dibenzylformamide, offering a basis for understanding its structural characteristics in the gaseous state (Schultz & Hargittai, 1993).
Chemical Reactions and Properties
N,N-Dibenzylformamide undergoes various chemical reactions that highlight its versatility as a chemical reagent. For instance, it acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating its role as a multifunctional reagent in organic synthesis (Wan et al., 2002). Additionally, its application in the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, further exemplifies its utility in generating structurally diverse and complex molecules (Li et al., 2021).
Physical Properties Analysis
The physical properties of N,N-Dibenzylformamide, such as its density, ultrasonic sound velocities, and interactions with ionic liquids, have been extensively studied to understand its behavior in various solvents. These studies provide valuable insights into the molecular interactions and structural effects of N,N-Dibenzylformamide, contributing to its application in different chemical processes (Attri et al., 2010).
Chemical Properties Analysis
The chemical properties of N,N-Dibenzylformamide, including its reactivity and potential as a building block in organic synthesis, have been the subject of detailed investigation. Its role as a multipurpose precursor in reactions such as formylation, aminocarbonylation, and cyanation, highlights its importance in the synthesis of a wide array of chemical compounds. The versatility of N,N-Dibenzylformamide in organic synthesis underscores its utility in the development of novel synthetic methodologies (Ding & Jiao, 2012).
Scientific Research Applications
Neuroprotective Properties for Alzheimer's Disease Treatment : N,N-dibenzyl(N-methyl)amine hybrids, related to N,N-Dibenzylformamide, show promise as innovative treatments for Alzheimer's disease due to their neurogenic, antioxidant, cholinergic, and neuroprotective properties (López-Iglesias et al., 2014).
Versatile Reagent in Synthesis : N,N-Dimethylformamide and N,N-Dimethylacetamide, which are similar to N,N-Dibenzylformamide, serve as versatile reagents for synthesizing various compounds under different experimental conditions (Le Bras & Muzart, 2018).
Synthesis of N,N-Dialkylcyclopropylamines : N,N-Dibenzylformamide can be used to synthesize N,N-dialkylcyclopropylamines, leading to a variety of new compounds with high yields and potential applications in different fields (de Meijere et al., 2003).
Applications in Polymer Chemistry : Derivatives of o-nitrobenzyl alcohol, which can be related to N,N-Dibenzylformamide, offer opportunities for applications in polymer chemistry, including photodegradable hydrogels, photocleavable copolymers, and bioconjugates (Zhao et al., 2012).
Selective Debenzylation in Multifunctionalized N-Dibenzylamines : N-Iodosuccinimide is used as a mild, convenient, and tunable reagent for selective mono- or didebenzylation in multifunctionalized N-dibenzylamines with neighboring O-functionality (Grayson & Davis, 2005).
Safety And Hazards
N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
properties
IUPAC Name |
N,N-dibenzylformamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTHBCWKTCXJYAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278076 | |
Record name | n,n-dibenzylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n,n-Dibenzylformamide | |
CAS RN |
5464-77-7 | |
Record name | 5464-77-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n,n-dibenzylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10278076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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